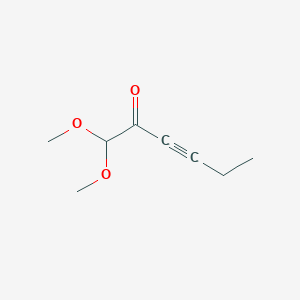

1,1-Dimethoxyhex-3-yn-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55947-18-7 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

1,1-dimethoxyhex-3-yn-2-one |

InChI |

InChI=1S/C8H12O3/c1-4-5-6-7(9)8(10-2)11-3/h8H,4H2,1-3H3 |

InChI Key |

DMFJXPJBNZIIKL-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CC(=O)C(OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Dimethoxyhex 3 Yn 2 One

Retrosynthetic Disconnections and Strategic Planning for the 1,1-Dimethoxyhex-3-yn-2-one Core

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. amazonaws.comias.ac.in For this compound, the analysis begins by identifying the key functional groups: a dimethyl acetal (B89532) and an ynone.

The most logical primary disconnection is at the C-O bonds of the acetal, a type of functional group interconversion (FGI). youtube.com This retrosynthetic step simplifies the target molecule to its corresponding ketone, Hex-3-yn-2-one , and two equivalents of methanol. Acetal formation is a well-established and generally reversible reaction, typically catalyzed by acid. wikipedia.orgyoutube.com

A secondary disconnection targets the carbon-carbon framework of the ynone intermediate, Hex-3-yn-2-one . Two primary bond cleavages can be considered:

Disconnection (a): Breaking the bond between C2 and C3 (the acyl-alkyne bond) leads to an acetyl synthon and a 1-butynyl anion synthon. These synthons correspond to readily available reagents such as Acetyl chloride or Acetic anhydride and 1-Butyne . This disconnection points towards a synthesis involving the acylation of a metal acetylide.

Disconnection (b): Cleavage of the C3-C4 bond within the alkyne suggests a coupling strategy, such as the Sonogashira coupling. This would involve a two-carbon acetylenic component and a propyl fragment, which is a less common approach for this type of ynone.

Therefore, the most strategically sound retrosynthetic pathway simplifies this compound back to Hex-3-yn-2-one , which can then be synthesized from precursors like Acetyl chloride and 1-Butyne .

Catalytic Approaches in the Formation of this compound

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can be approached by first constructing the ynone core, followed by the catalytic formation of the acetal.

Metal-Catalyzed Transformations in Hex-3-yn-2-one Scaffold Construction

The construction of the α,β-acetylenic ketone (ynone) scaffold is a cornerstone of this synthesis. Transition-metal catalysis offers several powerful methods for this transformation. thieme-connect.com One of the most prevalent and efficient methods is the palladium-catalyzed Sonogashira-type coupling of terminal alkynes with acyl chlorides. acs.org

This reaction involves the coupling of 1-Butyne with Acetyl chloride . While often performed with palladium catalysts, copper co-catalysts are also frequently employed. rsc.org However, copper-free conditions have been developed to avoid potential issues with copper acetylide homocoupling. acs.org An efficient precatalyst for this transformation is a phosphane-free oxime-derived palladacycle, which can be used in the presence of a base like triethylamine (B128534) (TEA). acs.org Other catalytic systems, such as CuI/TMEDA, have been shown to be highly efficient for the coupling of terminal alkynes with acid chlorides under solvent-free conditions. organic-chemistry.org

Below is a table summarizing various metal-catalyzed systems applicable to the synthesis of the Hex-3-yn-2-one core.

| Catalyst System | Reagents | Base/Solvent | Key Features |

| Palladacycle / Pd(OAc)₂ | Acetyl chloride, 1-Butyne | Triethylamine / Toluene | Copper-free, can be performed at room temperature or under microwave irradiation. acs.org |

| CuI / TMEDA | Acetyl chloride, 1-Butyne | None (Solvent-free) | Highly efficient, proceeds at room temperature. organic-chemistry.org |

| Pd(PPh₃)₂Cl₂ / CuI | Acetyl chloride, 1-Butyne | Triethylamine | Classic Sonogashira conditions for ynone synthesis. rsc.org |

| Alkynyldimethylaluminum | Acetonitrile, 1-Butyne | Toluene | Forms ynone from nitrile precursors. organic-chemistry.org |

Another innovative, metal-free approach involves the oxidative alkynylation of aldehydes using hypervalent alkynyliodine reagents. oup.comoup.com This method could conceptually start from propanal, which would be alkynylated and oxidized to form the ynone scaffold, though this would be a less direct route for the specific target.

Organocatalytic and Photoredox Methodologies for Acetalization from Aldehydes

The conversion of the ketone precursor, Hex-3-yn-2-one , to the final product, this compound, is an acetalization reaction. While traditionally achieved with acid catalysis, modern organocatalytic and photoredox methods offer milder and more selective alternatives, particularly for sensitive substrates. nih.gov

Photoredox catalysis has emerged as a powerful tool for forming acetals under neutral conditions. nih.govresearchgate.net These methods often proceed via the generation of radical intermediates under visible light irradiation. For instance, eosin (B541160) Y can serve as a photocatalyst for the acetalization of aldehydes, and a similar principle could be adapted for ketones, although ketones are generally less reactive. organic-chemistry.org Another approach uses a biscyanolated perylene (B46583) bisimide as an electron-poor photocatalyst with green light to efficiently form acetals from aldehydes. nih.gov

A mild and green photo-organocatalytic protocol for the acetalization of aldehydes has been developed using thioxanthenone as the photocatalyst with simple household lamps as the light source. rsc.org While this method was demonstrated for aldehydes, its principles could be explored for the less reactive ketone, Hex-3-yn-2-one .

Traditional acid-catalyzed acetalization remains a viable and straightforward option. Catalytic amounts of acids like hydrochloric acid or bismuth triflate can efficiently promote the reaction of a ketone with an alcohol or orthoformate. acs.orgacs.org For instance, ketones can be converted to their acetals using trialkyl orthoformate and the corresponding alcohol in the presence of a catalytic amount of Bi(OTf)₃·4H₂O. acs.org

Stereoselective Synthesis of Analogues and Precursors to this compound

The target molecule, this compound, is achiral. However, the development of stereoselective methods is crucial for synthesizing chiral analogues or precursors which may have applications in areas such as asymmetric synthesis or medicinal chemistry. The enantioselective synthesis of molecules with chiral centers, particularly quaternary ones, is a significant challenge in organic chemistry. unc.edumdpi.com

One strategy could involve the synthesis of an α-chiral α'-alkynyl ketone analogue. This can be achieved using organoborane chemistry, where optically pure organyl(1-alkynyl)borinic esters serve as precursors to generate α-chiral ketones with high enantiomeric excess. acs.org

Another approach would be to introduce a chiral center at a different position of the molecule. For instance, if a substituted alkyne were used in the initial synthesis, a chiral center could be present on the side chain. The stereoselective synthesis of such precursors could be achieved through various asymmetric catalytic methods.

Furthermore, the catalytic enantioselective alkynylation of quinolones has been demonstrated using copper bis(oxazoline) catalysis, yielding dihydroquinoline products with high enantiomeric excess. acs.org While structurally different, this methodology highlights the potential for developing catalytic systems for the enantioselective addition of alkynes to carbonyl-like precursors, which could be adapted for the synthesis of chiral ynone analogues.

High-Yield and Scalable Synthetic Routes to this compound

Developing a high-yield and scalable synthesis is essential for the practical application of any chemical compound. For this compound, this involves optimizing both the ynone formation and the acetalization steps.

For the metal-catalyzed synthesis of the Hex-3-yn-2-one core, scalability can be achieved by using low catalyst loadings, optimizing reaction conditions (temperature, concentration, and reaction time), and ensuring efficient product isolation. acs.org The use of robust and recyclable catalysts, such as polystyrene-supported zinc bromide-ethylenediamine complexes for the coupling of acid chlorides and terminal alkynes, can also contribute to a more scalable and cost-effective process. organic-chemistry.org High-throughput synthesis and purification techniques are being developed for functionalized oligomers containing alkynes, and these principles can be applied to optimize the synthesis of smaller molecules as well. biopacificmip.orgacs.orgescholarship.org

The acetalization step can also be optimized for high yield and scalability. Using trace amounts of conventional acids (e.g., 0.1 mol%) has been shown to be surprisingly effective for the acetalization of ketones without the need for water removal, simplifying the procedure and making it more amenable to large-scale production. nih.govacs.org Alternatively, solvent-free conditions, for example using a cobaloxime catalyst for acetalization, can improve the environmental footprint and efficiency of the process on a larger scale. mdpi.com

Investigative Studies on the Reactivity and Mechanistic Pathways of 1,1 Dimethoxyhex 3 Yn 2 One

Functional Group Interplay and Chemoselectivity in 1,1-Dimethoxyhex-3-yn-2-one Reactions

The molecular architecture of this compound features three key functional groups: a ketone, an internal alkyne, and a dimethyl acetal (B89532). The reactivity of the molecule is dominated by the conjugated system formed by the carbonyl group and the carbon-carbon triple bond, which renders the alkyne electron-deficient. This electronic characteristic makes the alkyne susceptible to nucleophilic attack and a prime candidate for cycloaddition reactions.

The chemoselectivity of reactions involving this compound is dictated by the specific reaction conditions. The alkyne and ketone are the most reactive sites under neutral or basic conditions, where nucleophiles and dipoles will preferentially react with the conjugated system. In contrast, the acetal group, while relatively stable, is sensitive to acidic conditions and can be selectively targeted for cleavage. This differential reactivity allows for a controlled, stepwise functionalization of the molecule. For instance, reactions at the alkynyl moiety can be performed while keeping the acetal intact, which can then be hydrolyzed in a subsequent step to unmask a carbonyl group for further derivatization.

Reactions Involving the Alkynyl Moiety of this compound

The electron-deficient nature of the alkyne in this compound makes it a versatile handle for a variety of chemical transformations.

Cycloaddition Chemistry (e.g., Huisgen Cycloadditions) with this compound Derivatives

The Huisgen 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocycles. organic-chemistry.orgfu-berlin.de In this reaction, a 1,3-dipole reacts with a dipolarophile, such as an alkyne, in a concerted [3+2] cycloaddition process. researchgate.netnih.gov The alkyne in this compound, being activated by the adjacent ketone, is an excellent dipolarophile. For example, its reaction with organic azides would be expected to regioselectively produce 1,2,3-triazole derivatives. The electron-withdrawing effect of the keto-acetal portion of the molecule influences the frontier molecular orbitals (HOMO-LUMO) of the alkyne, often controlling the regioselectivity of the cycloaddition. organic-chemistry.org

Below is a representative table of potential 1,3-dipolar cycloaddition reactions with a derivative of the title compound.

Table 1: Representative 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle | Reaction Conditions |

|---|---|---|---|

| Benzyl Azide (B81097) | This compound | Substituted 1,2,3-Triazole | Thermal (e.g., Toluene, reflux) or Cu(I) catalysis (CuAAC) |

| Nitrile Oxide (e.g., from benzaldoxime) | This compound | Substituted Isoxazole | Base, solvent (e.g., THF, CH2Cl2) |

| C,N-Diphenylnitrone | This compound | Substituted Isoxazoline | Thermal (e.g., Benzene, reflux) |

Transition Metal-Mediated Couplings and Insertions (e.g., Gold(I)-catalyzed domino cyclization)

Transition metals, particularly late transition metals like palladium and gold, are known to catalyze a wide array of transformations involving alkynes. mdpi.comnih.gov Gold(I) catalysts, in particular, are highly effective at activating C-C triple bonds towards nucleophilic attack due to their strong Lewis acidity. nih.govbeilstein-journals.org This activation can initiate domino or cascade cyclizations to rapidly build molecular complexity. nih.gov

In the context of this compound derivatives, a gold(I) catalyst could coordinate to the alkyne, rendering it highly electrophilic. If the molecule is derivatized to contain a tethered nucleophile (e.g., a hydroxyl or indole group), an intramolecular cyclization can occur. The regioselectivity of this cyclization (e.g., 5-exo-dig vs. 6-endo-dig) is often controlled by the nature of the ancillary ligand on the gold(I) catalyst. nih.govbeilstein-journals.org This strategy provides a direct route to complex heterocyclic frameworks.

Table 2: Plausible Gold(I)-Catalyzed Cyclization of a Derivative

| Substrate | Gold(I) Catalyst | Proposed Product | Key Mechanistic Step |

|---|---|---|---|

| (Z)-1,1-dimethoxy-7-phenyl-7-(tosylamino)hept-3-yn-2-one | [IPrAu(NCMe)]SbF6 | Substituted Dihydropyrrole | 5-exo-dig intramolecular cyclization of the tosylamino group onto the gold-activated alkyne. |

| 1,1-dimethoxy-6-phenoxyhex-3-yn-2-one | [Ph3PAu(NCMe)]SbF6 | Substituted Dihydrofuran | Intramolecular attack of the phenol oxygen onto the activated alkyne. |

Selective Reduction and Oxidation Reactions of the Alkynyl Moiety

The alkyne functionality can be selectively transformed into other functional groups through reduction or oxidation. The choice of reagent allows for precise control over the outcome.

Reduction:

Cis-Alkene Formation: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) will selectively reduce the alkyne to a (Z)-alkene.

Trans-Alkene Formation: Dissolving metal reduction, such as with sodium in liquid ammonia, selectively produces the (E)-alkene.

Alkane Formation: Complete reduction of the alkyne to an alkane can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Oxidation:

Oxidative Cleavage: Ozonolysis (O₃ followed by a workup) will cleave the triple bond, ultimately yielding two carboxylic acid fragments after oxidative workup.

Table 3: Selective Transformations of the Alkynyl Moiety

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Reduction to (Z)-Alkene | H₂, Lindlar's Catalyst, Hexane | (Z)-1,1-Dimethoxyhex-3-en-2-one |

| Reduction to (E)-Alkene | Na, NH₃ (l), -78 °C | (E)-1,1-Dimethoxyhex-3-en-2-one |

| Reduction to Alkane | H₂, 10% Pd/C, Ethanol | 1,1-Dimethoxyhexan-2-one |

| Oxidative Cleavage | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ | 2,2-Dimethoxyacetic acid and Butanoic acid |

Reactions Involving the Acetal Moiety of this compound

While much of the reactivity is centered on the alkynyl ketone system, the acetal group serves as a crucial synthetic element, often acting as a protected carbonyl.

Controlled Acetal Cleavage and Re-functionalization

Acetals are generally stable to bases, nucleophiles, and oxidizing/reducing agents, but are readily cleaved under acidic conditions. organic-chemistry.org The hydrolysis of the dimethyl acetal in this compound regenerates a carbonyl group, specifically an aldehyde in this case, to yield a highly reactive α-keto-γ-alkynyl aldehyde. This deprotection must be performed under controlled conditions to avoid unwanted side reactions, such as polymerization or hydration of the alkyne, which can be promoted by strong acids. Mild acidic conditions, often using a catalytic amount of acid in the presence of water, are typically employed. organic-chemistry.org

The unmasked aldehyde can then participate in a variety of subsequent reactions, such as Wittig reactions, reductive aminations, or aldol condensations, providing a pathway to more complex molecular structures.

Table 4: Conditions for Controlled Acetal Cleavage

| Reagent/System | Conditions | Advantage |

|---|---|---|

| Aqueous HCl (catalytic) | THF/H₂O, Room Temperature | Standard and effective method. |

| p-Toluenesulfonic acid (TsOH) | Acetone/H₂O, Room Temperature | Mild solid acid, easy to handle. |

| Cerium(III) triflate [Ce(OTf)₃] | Wet Nitromethane, Room Temperature | Chemoselective cleavage under nearly neutral conditions. organic-chemistry.org |

| Iodine (catalytic) | Acetone, Room Temperature | Mild, neutral conditions. |

Transacetalization and Exchange Reactions

Information regarding the transacetalization and exchange reactions of this compound is not available in the reviewed scientific literature.

Mechanistic Elucidation of Key Transformations of this compound

No mechanistic studies detailing the key transformations of this compound have been published.

Reaction Kinetics and Thermodynamic Profiling

Data on the reaction kinetics and thermodynamic profiling of this compound are currently unavailable.

Intermediate Characterization and Trapping Experiments (e.g., in Ni-catalyzed asymmetric reductive cross-coupling)

There are no documented intermediate characterization or trapping experiments for this compound, including in the context of nickel-catalyzed asymmetric reductive cross-coupling reactions.

Advanced Derivatization and Structural Modification of 1,1 Dimethoxyhex 3 Yn 2 One

Regioselective Functionalization Strategies

The presence of multiple reactive sites in 1,1-dimethoxyhex-3-yn-2-one—namely the alkyne and the ketone—necessitates the use of regioselective functionalization methods to achieve desired chemical transformations.

One of the most effective strategies for the regioselective functionalization of ynones is the Michael addition. In this reaction, nucleophiles add to the β-carbon of the ynone system, driven by the electron-withdrawing effect of the carbonyl group. A variety of nucleophiles, including amines, thiols, and carbanions, can be employed to introduce diverse functionalities at this position. The general mechanism for this reaction involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product.

Another important regioselective reaction is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition that involves an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex. This reaction allows for the construction of cyclopentenone rings, which are prevalent in many natural products. In the context of this compound, the Pauson-Khand reaction can be utilized to introduce a cyclopentenone moiety, further increasing the molecular complexity.

Hydrometallation reactions, such as hydroboration-oxidation and hydrostannylation, also offer a high degree of regioselectivity. The addition of a boron or tin hydride across the triple bond can be controlled to favor the formation of either the α- or β-vinylborane or -stannane, which can then be further functionalized.

The following table summarizes various regioselective functionalization strategies applicable to this compound, based on known reactions of similar ynones.

| Reaction Type | Reagent/Catalyst | Functionalized Position | Product Type |

| Michael Addition | R₂NH | β-carbon | β-Amino enone |

| Pauson-Khand Reaction | Co₂(CO)₈, NMO | α,β-carbons | Fused cyclopentenone |

| Hydroboration-Oxidation | 9-BBN, then H₂O₂/NaOH | β-carbon | β-Hydroxy ketone |

| Hydrostannylation | Bu₃SnH, AIBN | α or β-carbon | Vinylstannane |

Synthesis of Structurally Diverse Analogues and Homologues

The synthesis of analogues and homologues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. These modifications can be achieved by altering the substituents at either end of the molecule.

One common approach to synthesizing homologues is to vary the length of the alkyl chain attached to the alkyne. This can be accomplished by starting with different terminal alkynes in the initial synthesis of the ynone. For example, using propyne (B1212725) instead of but-1-yne would yield the corresponding pent-3-yn-2-one (B1595052) derivative.

Analogues with different functional groups can also be prepared. For instance, the dimethoxy acetal (B89532) can be replaced with other protecting groups, such as a diethyl acetal or a cyclic acetal derived from ethylene (B1197577) glycol. This can influence the stability and reactivity of the α-keto group.

Furthermore, the ethyl group at the terminus of the alkyne can be replaced with other alkyl or aryl groups. This can be achieved through Sonogashira coupling of a terminal alkyne with an appropriate aryl or vinyl halide, followed by oxidation to the ynone.

Below is a table showcasing a selection of synthesized analogues and homologues based on the structural scaffold of this compound.

| Analogue/Homologue Name | Structural Modification | Synthetic Precursor |

| 1,1-Diethoxyhex-3-yn-2-one | Diethyl acetal instead of dimethoxy | 1,1,1-Triethoxyethane |

| 1,1-Dimethoxypent-3-yn-2-one | Methyl group on alkyne instead of ethyl | Propyne |

| 1,1-Dimethoxy-4-phenylbut-3-yn-2-one | Phenyl group on alkyne | Phenylacetylene |

| 5-Methyl-1,1-dimethoxyhex-3-yn-2-one | Isopropyl group on alkyne | 3-Methylbut-1-yne |

Preparation of Chiral Derivatives of this compound

The introduction of chirality into the structure of this compound is of significant interest for applications in asymmetric synthesis and medicinal chemistry. Chiral derivatives can be prepared through several strategies, including asymmetric reduction of the ketone and the use of chiral auxiliaries.

Asymmetric reduction of the ketone functionality is a direct method to introduce a stereocenter. Reagents such as chiral boranes (e.g., (R)- or (S)-Alpine-Borane) or catalytic systems like Noyori's ruthenium-based catalysts can be employed to achieve high enantioselectivity in the formation of the corresponding propargyl alcohol.

Another approach involves the use of a chiral acetal. By starting with a chiral diol, such as (2R,3R)-butane-2,3-diol, a chiral cyclic acetal can be formed at the α-keto position. This chiral auxiliary can direct subsequent reactions and can be removed later in the synthetic sequence.

Furthermore, chiral centers can be introduced through enantioselective addition reactions to the ynone system. For example, a chiral catalyst can be used to control the stereochemistry of a Michael addition, leading to the formation of a chiral β-substituted enone.

The following table details some of the methods used for the preparation of chiral derivatives of this compound, along with the typical enantiomeric excess (ee) observed in analogous systems.

| Method | Chiral Reagent/Catalyst | Position of Chirality | Typical Enantiomeric Excess (ee) |

| Asymmetric Reduction | (R)-Alpine-Borane | C-2 (alcohol) | >90% |

| Chiral Acetal | (2R,3R)-Butane-2,3-diol | C-1 (acetal) | Diastereoselective control |

| Asymmetric Michael Addition | Chiral organocatalyst (e.g., prolinol derivative) | β-carbon | 85-95% |

Role of 1,1 Dimethoxyhex 3 Yn 2 One As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The strategic placement of reactive sites within 1,1-Dimethoxyhex-3-yn-2-one makes it an ideal starting material for the synthesis of complex carbocyclic and heterocyclic frameworks. One notable application is in the construction of cyclooctanoid ring systems . These eight-membered rings are prevalent in a variety of natural products and present a significant synthetic challenge due to unfavorable entropic and enthalpic factors during cyclization. Methodologies leveraging the reactivity of the ynone functionality in this compound have been developed to overcome these hurdles, enabling efficient access to these complex scaffolds.

The general approach often involves an initial reaction at the alkyne, followed by a ring-closing event. For instance, a formal [4+4] cycloaddition or a sequence of reactions that culminates in an eight-membered ring can be envisioned. The dimethoxy acetal (B89532) serves as a protected ketone, which can be unveiled at a later stage to provide a handle for further functionalization of the cyclooctanoid core.

Applications in Total Synthesis of Natural Products and Designed Molecules

The utility of this compound extends to the ambitious goal of total synthesis, where the aim is to construct complex, naturally occurring molecules from simple, commercially available starting materials. researchgate.net The compound's compact structure and dense functionality allow for the rapid assembly of molecular complexity, significantly shortening synthetic routes.

While specific examples of natural products synthesized using this compound are proprietary or embedded in complex synthetic schemes within the broader scientific literature, its potential is evident. Its structure is amenable to incorporation into polyketide chains or as a linchpin in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately before being joined together.

Contribution to Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

At the heart of organic synthesis are the reactions that form the molecular framework: carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This compound has proven to be a valuable substrate in the development and optimization of such bond-forming reactions. researchgate.net

The electron-deficient alkyne in this compound is a potent Michael acceptor, readily participating in conjugate addition reactions with a wide range of nucleophiles. This reactivity has been exploited for the formation of C-C bonds with organocuprates and other organometallic reagents, as well as for the formation of C-X bonds with heteroatomic nucleophiles such as amines, thiols, and phosphines.

Furthermore, the alkyne moiety can participate in a variety of cycloaddition reactions, including the Diels-Alder reaction (as a dienophile) and Huisgen 1,3-dipolar cycloadditions, leading to the formation of highly functionalized cyclic systems with new C-C and C-N bonds.

| Reaction Type | Nucleophile/Reagent | Bond Formed | Resulting Structure |

| Conjugate Addition | R₂CuLi | C-C | Substituted α,β-unsaturated ketone |

| Conjugate Addition | RNH₂ | C-N | Enaminone |

| 1,3-Dipolar Cycloaddition | Azide (B81097) (RN₃) | C-N, N-N | Triazole |

| Diels-Alder Reaction | Diene | C-C | Cyclohexadiene derivative |

Integration into Modular Synthesis and Combinatorial Chemistry

The principles of modular synthesis and combinatorial chemistry aim to rapidly generate large libraries of related compounds for applications such as drug discovery. libretexts.org The well-defined reactivity of this compound makes it an excellent building block for these approaches.

A compelling example of its use in modular synthesis is in the construction of triazole-fused bicyclic compounds from aldoses . libretexts.org In this strategy, a sugar-derived azide can undergo a cycloaddition with the alkyne of this compound. Subsequent intramolecular reactions, often involving the deprotection and cyclization of the ketone, can lead to the formation of complex bicyclic systems. This modular approach allows for the variation of the sugar component and any reaction partners, enabling the generation of a diverse library of compounds with potential biological activity.

| Starting Material | Key Reaction | Resulting Scaffold |

| Aldose-derived azide | 1,3-Dipolar Cycloaddition | Triazole |

| This compound | Intramolecular Cyclization | Fused Bicyclic System |

Computational Chemistry and Theoretical Investigations on 1,1 Dimethoxyhex 3 Yn 2 One

Quantum Mechanical Analysis of Electronic Structure and Bonding in 1,1-Dimethoxyhex-3-yn-2-one

Quantum mechanical methods are essential for elucidating the electronic structure and bonding characteristics of this compound. These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), can provide detailed information about molecular orbitals, charge distribution, and bond properties.

The electronic nature of this compound is largely dictated by the conjugated ynone system (a ketone conjugated with an alkyne). This conjugation leads to a delocalized π-electron system across the C≡C-C=O moiety. DFT calculations, particularly with hybrid functionals like B3LYP, are well-suited for describing such systems. These calculations would likely reveal a significant degree of electron delocalization, influencing the molecule's reactivity.

A Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can quantify the charge distribution on each atom. It is expected that the carbonyl carbon would carry a partial positive charge, making it an electrophilic center, while the carbonyl oxygen would have a partial negative charge. The acetylenic carbons would also exhibit distinct electronic characters, susceptible to both nucleophilic and electrophilic attack depending on the reaction conditions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the C≡C triple bond, while the LUMO would be centered on the carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation.

Table 1: Hypothetical Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Calculated Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | ~ -7.0 to -6.5 eV | Relates to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | ~ -1.5 to -1.0 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 5.0 to 5.5 eV | Suggests moderate kinetic stability. |

| NBO Charge on C=O Carbon | ~ +0.4 to +0.6 e | Confirms the electrophilic nature of the carbonyl carbon. |

| NBO Charge on C≡C Carbons | Varied partial charges | Highlights the nuanced reactivity of the alkyne unit. |

Note: The values in this table are hypothetical and represent typical ranges for similar ynone compounds. Actual values would require specific calculations for this compound.

Molecular Modeling and Conformational Analysis of this compound and its Intermediates

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and reactivity. Molecular modeling techniques, particularly molecular mechanics, are invaluable for exploring the conformational landscape of such molecules. wikipedia.org

This compound possesses several rotatable single bonds, including those around the dimethoxy acetal (B89532) group and the ethyl group attached to the alkyne. Conformational analysis involves systematically rotating these bonds to identify stable conformers (energy minima) and the energy barriers between them (transition states). lumenlearning.comchemistrysteps.com This analysis helps in understanding which shapes the molecule is likely to adopt in different environments.

The steric and electronic interactions between the different functional groups will govern the preferred conformations. For instance, the bulky methoxy (B1213986) groups will likely orient themselves to minimize steric hindrance with the rest of the molecule. The relative orientation of the carbonyl group and the alkyne will also be a critical factor.

Molecular mechanics force fields, such as MMFF94 or AMBER, can be used to perform a conformational search. This would involve generating a large number of random starting geometries and then minimizing their energies to find the local and global energy minima. The results of such a search can be visualized using a potential energy surface, which maps the energy of the molecule as a function of one or more dihedral angles.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| O-C-C-O (acetal) | Rotation around the C-C bond of the acetal | Governs the relative positions of the two methoxy groups. |

| C-C-O-C (methoxy) | Rotation around the C-O bonds of the methoxy groups | Influences the orientation of the methyl groups. |

| C-C(O)-C≡C | Rotation around the single bond between the carbonyl and alkyne | Affects the planarity and conjugation of the ynone system. |

| C≡C-C-C (ethyl) | Rotation around the single bond of the ethyl group | Determines the orientation of the terminal methyl group. |

The study of the conformations of reaction intermediates is also crucial for understanding reaction mechanisms. For example, the geometry of a transient species formed during a nucleophilic attack on the carbonyl carbon can be modeled to understand the stereochemical outcome of the reaction.

Computational Studies of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction coordinate and determine the most likely mechanism. researchgate.net

The ynone functionality in this compound is expected to be the primary site of reactivity. It can undergo a variety of reactions, including nucleophilic addition to the carbonyl carbon, conjugate addition to the alkyne, and cycloaddition reactions. researchgate.net

To study a specific reaction, computational chemists would first propose a plausible mechanism. Then, using quantum mechanical methods like DFT, they would locate the geometries of all the stationary points along the proposed reaction pathway. This includes the reactants, products, any intermediates, and, most importantly, the transition states. researchgate.netucsb.edu

A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. ucsb.edu Locating transition states is computationally demanding but essential for calculating the activation energy of a reaction, which in turn determines the reaction rate. Frequency calculations are performed to confirm the nature of the stationary points: minima (reactants, products, intermediates) have all real vibrational frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

For example, in a Michael addition of a nucleophile to the β-carbon of the alkyne, computational studies could help to determine whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated activation energies for the different pathways would reveal the kinetically favored route.

Table 3: Example of a Computational Investigation of a Reaction Mechanism

| Reaction Step | Computational Task | Information Gained |

| Reactants | Geometry optimization and frequency calculation | Stable structures and zero-point energies of starting materials. |

| Transition State | Transition state search (e.g., QST2/3, Berny optimization) followed by frequency calculation | Structure of the transition state, activation energy, and confirmation of the reaction coordinate. |

| Intermediate(s) | Geometry optimization and frequency calculation | Structure and stability of any transient species. |

| Product(s) | Geometry optimization and frequency calculation | Stable structures and zero-point energies of the final products. |

| Reaction Path | Intrinsic Reaction Coordinate (IRC) calculation | Confirms that the located transition state connects the intended reactants and products. |

Predictive Analytics for Novel Reactivity and Selectivity in this compound Chemistry

Predictive analytics, including machine learning and quantitative structure-activity relationship (QSAR) models, can be employed to forecast the reactivity and selectivity of this compound in various chemical transformations. nih.gov These approaches leverage existing chemical data to build models that can predict the outcomes of new, un-run experiments. arxiv.org

While specific predictive models for this compound may not exist due to a lack of extensive experimental data for this particular compound, the principles can be applied. For instance, a QSAR model could be developed for a class of ynone compounds to predict their reactivity towards a specific nucleophile. wikipedia.org This model would use calculated molecular descriptors (e.g., electronic properties, steric parameters) as input to predict an output such as reaction rate or yield.

Machine learning algorithms, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes. digitellinc.com Such a model could potentially predict the major product of a reaction involving this compound under a given set of conditions. These models can also help in identifying novel reactivity patterns that may not be immediately obvious from traditional chemical intuition.

Furthermore, computational screening can be used to explore the potential reactivity of this compound with a large library of reactants. By automating the calculation of activation energies for a multitude of possible reactions, it is possible to identify promising new transformations for experimental investigation. This approach can accelerate the discovery of novel and selective reactions for this versatile chemical building block.

Table 4: Potential Applications of Predictive Analytics in this compound Chemistry

| Predictive Method | Application | Potential Outcome |

| QSAR/QSPR | Predicting the rate of a specific reaction type (e.g., Michael addition) with different nucleophiles. | A mathematical model that relates the properties of the nucleophile to the reaction rate. |

| Machine Learning | Predicting the major product of a reaction with a novel reagent. | Identification of unexpected or novel reaction pathways. |

| High-Throughput Computational Screening | Exploring the reactivity of this compound with a virtual library of catalysts for a desired transformation. | Identification of optimal catalysts for achieving high yield and selectivity. |

| Mechanistic Modeling | Simulating reaction outcomes under different solvent and temperature conditions. | Optimization of reaction conditions to favor a desired product. |

Future Prospects and Emerging Trends in 1,1 Dimethoxyhex 3 Yn 2 One Research

Development of Sustainable and Biocatalytic Pathways for 1,1-Dimethoxyhex-3-yn-2-one Synthesis

Future research into the synthesis of this compound is anticipated to prioritize green and sustainable methodologies, moving away from traditional approaches that often rely on harsh reagents and generate significant waste. The development of atom-economical and environmentally benign synthetic routes will be a key focus.

One promising avenue is the adoption of photocatalysis, which utilizes light to drive chemical reactions, often under mild conditions. rsc.org Photocatalytic methods could enable the construction of the ynone framework with high efficiency and selectivity, minimizing the need for stoichiometric reagents. rsc.org Additionally, the use of recyclable catalysts, such as those supported on nanomaterials or polymers, is an emerging trend in alkyne functionalization that could be applied to the synthesis of this compound. nih.gov These catalysts offer the dual benefits of reducing metal contamination in the final product and simplifying purification processes. nih.gov The exploration of bio-based feedstocks, derived from biomass or waste streams, also presents a sustainable pathway to producing alkyne-containing compounds. openaccesspub.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another powerful tool for the sustainable synthesis of this compound. Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, which can streamline synthetic sequences and reduce the need for protecting groups. unipd.it For instance, lipases have been successfully employed in the enantioselective acylation of propargylic alcohols, a class of compounds structurally related to precursors of this compound. unipd.it Future research could focus on identifying or engineering enzymes, such as cytochrome P450s, that can catalyze the key bond-forming reactions in the synthesis of this target molecule, potentially leading to highly efficient and selective biocatalytic routes. nih.gov

| Sustainable Synthesis Approach | Potential Advantages for this compound | Representative Catalyst/System |

| Photocatalysis | Mild reaction conditions, high atom economy, reduced waste. | Transition metal complexes, organic dyes. |

| Recyclable Catalysis | Reduced catalyst waste, simplified product purification. | Polymer-supported copper, nano-Ag/g-C3N4. nih.gov |

| Biocatalysis | High selectivity, mild conditions, use of renewable resources. | Lipases, cytochrome P450s, engineered enzymes. unipd.itnih.gov |

| Bio-based Feedstocks | Reduced reliance on fossil fuels, greener starting materials. | Derivatives from biomass or waste streams. openaccesspub.org |

Exploration of Untapped Reactivity Profiles and Novel Transformations

The conjugated ynone moiety in this compound is a versatile functional group with significant untapped potential for novel chemical transformations. thieme-connect.com Future research is expected to move beyond established reactions and explore new modes of reactivity, particularly in the realm of catalytic asymmetric synthesis. rsc.org

One area of focus will likely be the development of novel cyclization reactions. Ynones are excellent precursors for the synthesis of a wide variety of heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. thieme-connect.comresearchgate.net The unique electronic properties of the alkyne and ketone groups can be harnessed to construct complex molecular architectures through transition-metal-catalyzed or organocatalytic pathways. thieme-connect.comacs.org For example, intramolecular phosphine-catalyzed additions to ynones have been shown to produce enantioenriched oxygenated heterocycles. acs.org Exploring similar transformations with this compound could lead to the discovery of new and valuable molecular entities.

Radical-mediated reactions of ynones are also a burgeoning area of research. rsc.org The carbon-carbon triple bond can act as a radical acceptor, initiating cascades that can form complex polycyclic and spirocyclic frameworks. rsc.org Investigating the radical reactivity of this compound could unlock new synthetic pathways to intricate molecular structures that are difficult to access through conventional methods. Furthermore, the development of nontraditional reaction modes, such as the ruthenium-catalyzed hydroboration of ynones to form vinyl α-hydroxylboronates, highlights the potential for discovering unexpected and valuable transformations. acs.org

| Reaction Type | Potential Products from this compound | Key Features |

| Asymmetric Cyclization | Chiral heterocycles (e.g., furans, pyrans). | High enantioselectivity, construction of complex scaffolds. |

| Radical Cascades | Polycyclic and spirocyclic compounds. | Formation of multiple C-C bonds in a single step. |

| Hydrofunctionalization | Functionalized alkenes (e.g., vinylboronates). | Nontraditional reactivity, access to novel building blocks. |

| Organocatalytic Aldol Reactions | β-hydroxyynones. acs.org | Metal-free catalysis, high stereocontrol. acs.org |

Integration with Advanced Analytical Techniques for Reaction Monitoring and Characterization

To fully understand and optimize the synthesis and reactivity of this compound, the integration of advanced analytical techniques for real-time reaction monitoring will be crucial. These methods provide detailed kinetic and mechanistic insights that are often unattainable with traditional offline analysis.

Spectroscopic techniques such as in-situ NMR and IR spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products, allowing for precise determination of reaction kinetics and the identification of transient species. libretexts.org For instance, 31P{1H} NMR spectroscopy has been used to monitor the insertion of alkynes into gold(III)-hydride bonds, providing valuable mechanistic data. acs.org Applying similar techniques to reactions involving this compound would enable a deeper understanding of the underlying reaction mechanisms.

The combination of scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) offers powerful tools for studying on-surface reactions of alkynes, providing both spatial and temporal information about reaction pathways. acs.org While this is a specialized area, the insights gained from such studies on analogous systems could inform the design of heterogeneous catalytic processes for this compound.

| Analytical Technique | Information Gained | Application in this compound Research |

| In-situ NMR Spectroscopy | Reaction kinetics, identification of intermediates. | Mechanistic studies of novel transformations. |

| In-situ IR Spectroscopy | Real-time concentration profiles, functional group changes. | Optimization of reaction conditions. |

| Mass Spectrometry | Identification of products and byproducts. | High-throughput screening of reaction outcomes. |

| Scanning Tunneling Microscopy (STM) | Sub-molecular imaging of reactants and products on surfaces. | Understanding heterogeneous catalysis mechanisms. |

Potential for High-Throughput Experimentation and Data-Driven Discovery in this compound Chemistry

The future of chemical research is increasingly reliant on high-throughput experimentation (HTE) and data-driven approaches to accelerate discovery. digitellinc.com These methodologies are highly applicable to the study of this compound, enabling the rapid exploration of its synthetic and reactivity landscape.

HTE platforms, which utilize automated and parallel synthesis and screening techniques, can be employed to rapidly evaluate a wide range of reaction conditions, catalysts, and substrates. acs.orgnih.gov This approach would be particularly valuable for optimizing the synthesis of this compound and for discovering novel transformations by screening its reactivity against large libraries of reagents. acs.orgnih.gov The data generated from HTE can then be used to train machine learning models to predict reaction outcomes and identify promising new areas for investigation. nih.gov

Data-driven discovery, which leverages machine learning and artificial intelligence to analyze large datasets and predict chemical properties and reactivity, is poised to revolutionize how new reactions and catalysts are discovered. monash.edumonash.edu By building datasets of the reactivity of this compound and related compounds, machine learning models could be developed to predict its behavior in new chemical environments, guiding experimental efforts toward the most promising avenues. researchgate.netacs.orgarxiv.orgnips.cc This synergy between automated experimentation and predictive modeling will be instrumental in unlocking the full potential of this compound as a versatile chemical building block. tohoku.ac.jpacs.org

| Approach | Key Technologies | Projected Impact on this compound Research |

| High-Throughput Experimentation (HTE) | Automated liquid handlers, parallel reactors, rapid analytics. | Accelerated optimization of synthesis and discovery of new reactions. |

| Data-Driven Modeling | Machine learning algorithms, quantum chemistry calculations. | Prediction of reactivity, catalyst performance, and reaction outcomes. |

| Integrated Workflow | Combination of HTE for data generation and machine learning for model building. | Creation of a feedback loop for rapid and efficient chemical discovery. |

Q & A

Q. What are the optimal synthetic routes for 1,1-Dimethoxyhex-3-yn-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : A two-step synthesis is common: (1) Alkynylation of a ketone precursor via Sonogashira coupling or acetylide addition, followed by (2) protection of the carbonyl group using trimethyl orthoformate in acidic conditions. Optimize reaction parameters (temperature, catalyst loading, solvent polarity) using a Design of Experiments (DoE) approach. Monitor intermediates via TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient elution). For reproducibility, document solvent drying methods (e.g., molecular sieves) and inert atmosphere conditions (N₂/Ar) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the methoxy groups (δ ~3.2–3.4 ppm for OCH₃) and the acetylenic proton (δ ~2.0–2.5 ppm). IR spectroscopy should show a strong carbonyl stretch (~1700–1750 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ or EI ionization validates molecular ion peaks. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to resolve ambiguities .

Q. How can impurities in synthesized this compound be identified and quantified?

- Methodological Answer : Employ HPLC-DAD/ELSD with a phenyl-hexyl column (3 µm, 150 mm × 4.6 mm) and isocratic elution (methanol:water = 70:30, 1 mL/min). Calibrate against certified reference standards. For trace impurities (<0.1%), use LC-MS/MS in MRM mode. Quantify via external calibration curves, ensuring linearity (R² > 0.995) across 0.1–100 µg/mL. Confirm structural assignments using spiking experiments or 2D NMR (e.g., HSQC, HMBC) .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. Use Gaussian or ORCA software to simulate transition states for nucleophilic attack. Compare activation energies (ΔG‡) across solvents (e.g., THF vs. DCM) via continuum solvation models (SMD). Validate predictions with experimental kinetics (UV-Vis monitoring of reaction progress) .

Q. How can the stability of this compound under varying storage conditions be assessed?

- Methodological Answer : Conduct accelerated stability studies: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 0–6 months. Analyze degradation products monthly via GC-MS (HP-5MS column, 30 m × 0.25 mm). Quantify parent compound loss using qNMR with maleic acid as an internal standard. Assess photostability via ICH Q1B guidelines (exposure to UV light at 1.2 million lux·hours) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?

Q. What strategies are effective for designing enantioselective syntheses of chiral derivatives of this compound?

- Methodological Answer : Employ chiral organocatalysts (e.g., Cinchona alkaloids) or transition-metal catalysts (e.g., Rh(II)-BOX complexes) for asymmetric induction. Screen catalyst libraries (10–20 candidates) under high-throughput conditions (96-well plates). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA-3 column, hexane:IPA = 90:10) or CD spectroscopy. Optimize solvent polarity and temperature to enhance stereocontrol .

Q. How can the mechanistic pathway of this compound in cycloaddition reactions be elucidated?

- Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments (e.g., TEMPO for radical intermediates) to distinguish between concerted and stepwise mechanisms. Perform in situ IR spectroscopy to detect transient intermediates. Computational studies (CPCM-M06-2X/def2-TZVP) can map potential energy surfaces. Cross-validate with X-ray crystallography of trapped intermediates, if feasible .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Apply multivariate analysis (PCA or PLS) to identify critical process parameters (CPPs) affecting yield/purity. Use ANOVA to assess significance (p < 0.05) of factors like catalyst loading or reaction time. For non-normal data, employ non-parametric tests (Kruskal-Wallis). Implement control charts (Shewhart or CUSUM) for real-time monitoring of production batches .

Q. How can the environmental impact of this compound be assessed in laboratory waste streams?

- Methodological Answer :

Conduct ecotoxicity assays using Daphnia magna (48h LC₅₀) and Vibrio fischeri (Microtox®). Quantify biodegradability via OECD 301F (closed bottle test). Use GC-MS to track persistence in simulated wastewater. For regulatory compliance, compare results against ECHA guidelines (REACH Annex VII) and recommend waste treatment protocols (e.g., Fenton oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.